1-(2-Chlorophenyl)ethane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABFJUDGPKURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Chlorophenyl Ethane 1 Thiol
Direct Synthetic Routes
Direct synthetic routes to 1-(2-Chlorophenyl)ethane-1-thiol primarily involve the introduction of the thiol group in a single key step or a straightforward sequence from a closely related precursor.
Thiolation Reactions of (2-Chlorophenyl)ethyl Precursors
A common and direct method for the synthesis of thiols is the nucleophilic substitution of a suitable leaving group on a (2-chlorophenyl)ethyl precursor with a sulfur nucleophile. A typical precursor for this reaction is 1-(2-chlorophenyl)ethyl halide (e.g., bromide or chloride), which can be reacted with a source of the hydrosulfide (B80085) anion (-SH).
One potential pathway involves the reaction of 1-(2-chlorophenyl)ethyl bromide with sodium hydrosulfide (NaSH). askfilo.com This reaction follows a standard SN2 mechanism, where the hydrosulfide ion displaces the bromide ion to form the desired thiol. The choice of solvent is crucial for this transformation, with polar aprotic solvents like N,N-dimethylformamide (DMF) often being employed to facilitate the reaction.
| Precursor | Reagent | Solvent | Product |
| 1-(2-Chlorophenyl)ethyl bromide | Sodium Hydrosulfide (NaSH) | DMF | This compound |
Another approach involves the use of thiourea (B124793) followed by hydrolysis. In this two-step sequence, the alkyl halide first reacts with thiourea to form an isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions yields the thiol. orgsyn.org This method provides an alternative to the direct use of odorous and reactive metal hydrosulfides.
Reduction of Disulfide Intermediates
The reduction of the corresponding disulfide, bis(1-(2-chlorophenyl)ethyl) disulfide, represents a reliable method for the preparation of this compound. Disulfides are generally more stable and less odorous than thiols, making them easier to handle and purify. Various reducing agents can be employed to cleave the S-S bond.
Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an appropriate solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF). Additionally, reducing agents like zinc in the presence of an acid can also be effective. A catalyst-free methodology using ammonia-borane complex (BH₃NH₃) has also been reported for the reductive cyclization of various disulfides, suggesting its potential applicability in cleaving the S-S bond. nih.gov
| Disulfide Precursor | Reducing Agent | Solvent | Product |
| Bis(1-(2-chlorophenyl)ethyl) disulfide | Sodium Borohydride (NaBH₄) | Ethanol | This compound |
| Bis(1-(2-chlorophenyl)ethyl) disulfide | Lithium Aluminum Hydride (LiAlH₄) | THF | This compound |
| Bis(1-(2-chlorophenyl)ethyl) disulfide | Zinc/Acid | Acetic Acid | This compound |
Indirect Synthetic Approaches
Indirect methods involve a multi-step sequence where the carbon-sulfur bond is formed as part of a broader synthetic strategy, often allowing for greater control over stereochemistry.
Strategies Involving Carbon-Sulfur Bond Formation
The formation of the carbon-sulfur bond can be achieved through various synthetic transformations. A plausible indirect route begins with the commercially available 1-(2-chlorophenyl)ethanone. nist.govbldpharm.com This ketone can be reduced to the corresponding alcohol, 1-(2-chlorophenyl)ethanol, using a variety of reducing agents such as sodium borohydride.
The resulting secondary alcohol can then be converted to the thiol. One effective method is the Mitsunobu reaction, which allows for the conversion of an alcohol to a variety of functional groups, including thiols, with inversion of stereochemistry. In this reaction, the alcohol is treated with a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a thiol source, typically thioacetic acid (CH₃COSH). The initial product is a thioacetate (B1230152), which can then be hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the final thiol.
| Starting Material | Reagent Sequence | Intermediate | Final Product |
| 1-(2-Chlorophenyl)ethanone | 1. NaBH₄2. PPh₃, DEAD, CH₃COSH3. NaOH | 1-(2-Chlorophenyl)ethyl thioacetate | This compound |
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through several stereoselective strategies.
One approach involves the use of a chiral auxiliary. wikipedia.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. For instance, an achiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. After a stereoselective reaction, the auxiliary is removed, yielding the enantiomerically enriched product. Oxazolidinones and camphor-based auxiliaries are common examples. researchgate.net
Another powerful technique is the asymmetric reduction of the prochiral ketone, 1-(2-chlorophenyl)ethanone. This can be accomplished using chiral reducing agents or catalysts. For example, enzymes can be employed for the highly enantioselective reduction of ketones. The resulting chiral alcohol, 1-(2-chlorophenyl)ethanol, can then be converted to the corresponding enantiopure thiol with inversion of configuration using the Mitsunobu reaction with thioacetic acid, as described previously. This two-step sequence provides a reliable pathway to access either enantiomer of the target thiol, depending on the choice of the chiral reducing agent.
| Precursor | Strategy | Key Reagents/Catalysts | Stereochemical Outcome |
| 1-(2-Chlorophenyl)ethanone | Asymmetric Reduction followed by Mitsunobu Reaction | Chiral reducing agent (e.g., enzyme, chiral borane), PPh₃, DEAD, CH₃COSH | Enantiopure (R)- or (S)-1-(2-Chlorophenyl)ethane-1-thiol |
| Achiral Precursor | Chiral Auxiliary | Oxazolidinone, Camphor-based auxiliary | Diastereoselective synthesis leading to enantiopure product after auxiliary removal |
Optimization of Reaction Conditions and Yield
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often varied to maximize yield and purity include the choice of reagents, solvent, temperature, reaction time, and stoichiometry of the reactants.
For thiolation reactions, the concentration of the sulfur nucleophile and the reaction temperature can significantly impact the rate of reaction and the formation of byproducts, such as the corresponding disulfide. In the reduction of disulfides, the choice of reducing agent and the reaction workup are critical to prevent re-oxidation of the thiol.
In multi-step syntheses, such as those involving the Mitsunobu reaction, the order of addition of reagents and careful control of the temperature are crucial for achieving high yields and stereoselectivity. The purification of the final product, often by column chromatography or distillation, is also a key step in obtaining this compound of high purity.
The development of new catalysts and reagents continues to offer opportunities for improving the synthesis of this and other chiral thiols, with a focus on milder reaction conditions, higher yields, and improved stereocontrol.
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry approaches can be conceptualized, primarily focusing on the use of alternative energy sources like microwave irradiation, employment of greener reagents and solvents, and exploration of biocatalytic methods.
A plausible green synthetic pathway for this compound can be envisioned starting from the readily available precursor, 1-(2-chlorophenyl)ethanone. This multi-step synthesis would involve:
Reduction of the Ketone: The initial step is the reduction of 1-(2-chlorophenyl)ethanone to form 1-(2-chlorophenyl)ethanol. While various reducing agents are available, sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol (B129727) represents a relatively mild and common choice. To enhance the greenness of this step, the use of a catalytic amount of a metal chloride, such as calcium chloride or lanthanum chloride, has been shown to improve reaction specificity in similar reductions. chemistrywithdrsantosh.com
Conversion of the Alcohol to a Halide: The subsequent step involves the conversion of the secondary alcohol, 1-(2-chlorophenyl)ethanol, into its corresponding halide, preferably 1-(2-chlorophenyl)ethyl chloride or bromide. Traditional methods for this conversion often involve hazardous reagents like thionyl chloride or phosphorus halides. chemistrywithdrsantosh.com Greener alternatives are actively being researched and include:
Using Ammonium (B1175870) Halides in Ionic Liquids: The use of ammonium halides as the halogenating agent in an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆) offers a promising green alternative. researchgate.net Ionic liquids are non-volatile and can often be recycled, reducing waste.
N-Halosuccinimides in Aqueous Media: The use of N-halosuccinimides (NCS for chlorination, NBS for bromination) in water, potentially with a surfactant like sodium dodecyl sulphate, presents another environmentally benign option for the halogenation of benzylic alcohols. mdpi.com
Microwave-Assisted Thiolation: The final step is the conversion of the 1-(2-chlorophenyl)ethyl halide to this compound. A highly efficient and green method for this transformation is the use of microwave-assisted organic synthesis (MAOS). sciensage.info This technique often leads to significantly reduced reaction times, increased yields, and can sometimes be performed with less solvent compared to conventional heating methods. nih.govresearchgate.net The reaction of the halide with a sulfur source, such as potassium thioacetate followed by hydrolysis, is a common route for thiol synthesis and has been shown to be effective under microwave irradiation. researchgate.net
The following data tables, based on analogous reactions found in the literature, illustrate the potential conditions and outcomes for these green synthetic steps.
Table 1: Model Reaction for Green Halogenation of a Secondary Benzylic Alcohol
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Phenylethanol | N-Bromosuccinimide (NBS) | Water/SDS | Reflux, 4h | 1-Bromo-1-phenylethane | - | mdpi.com |
Table 2: Model Reaction for Microwave-Assisted Thiol Synthesis
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Alkyl Halide | Potassium Thioacetate | Methanol | Microwave, 60 min | Alkane Thiol | >90% | researchgate.net |
Biocatalysis: An Emerging Green Frontier
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, represents a frontier in green chemistry. For the synthesis of chiral molecules, enzymes offer unparalleled stereoselectivity under mild reaction conditions.
While a direct biocatalytic route to this compound has not been extensively reported, related research suggests potential avenues:
Enzymatic Reduction: The reduction of ketones to chiral alcohols is a well-established biocatalytic process. For instance, the asymmetric reduction of similar chlorophenyl ketones has been achieved using recombinant E. coli cells, yielding the corresponding chiral alcohol with high enantiomeric excess. nih.gov This could be a green route to obtaining an enantiomerically pure precursor for the thiol.
Biocatalytic Thiolation: Although less common, research into the direct biocatalytic conversion of alcohols to thiols is emerging. Enzymes like those from the silicatein family have shown the ability to catalyze the formation of silicon-oxygen bonds and are being explored for other condensation reactions. mdpi.com While direct thiolation of alcohols using enzymes is not yet a mainstream synthetic method, it represents a promising area for future development in the green synthesis of thiols.
Derivatization and Functionalization of 1 2 Chlorophenyl Ethane 1 Thiol
Sulfenylation and Sulfonylation Reactions
The sulfur atom in 1-(2-chlorophenyl)ethane-1-thiol can be readily oxidized to various oxidation states, leading to the formation of sulfenyl and sulfonyl derivatives. Sulfenylation involves the formation of a bond between the sulfur atom and a carbon, nitrogen, or another sulfur atom, often through the reaction with electrophilic reagents. For instance, reaction with sulfenyl chlorides (RSCl) can yield unsymmetrical disulfides.
Sulfonylation, the oxidation of the thiol group to a sulfonic acid or its derivatives, significantly alters the electronic and physical properties of the molecule. Strong oxidizing agents can convert the thiol into a sulfonic acid (-SO3H), a highly polar and acidic functional group. Alternatively, reaction with sulfonyl chlorides in the presence of a base can yield sulfonamides, a common motif in medicinal chemistry.
Alkylation and Acylation of the Thiol Group
The thiol group of this compound is highly nucleophilic and can be easily alkylated and acylated to form a variety of thioether and thioester derivatives. wikipedia.org
Alkylation is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. youtube.com The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an S"N"2 reaction. wikipedia.org A wide range of alkylating agents can be employed, leading to a diverse library of thioethers.
Acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride. chemguide.co.ukchemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution mechanism to form a thioester. Thioesters are important intermediates in organic synthesis and are also found in various natural products.
| Reaction Type | Reagent Example | Product Class |
| Alkylation | Methyl iodide | Thioether |
| Acylation | Acetyl chloride | Thioester |
Formation of Thioethers and Disulfides
The synthesis of thioethers and disulfides from this compound represents fundamental transformations of the thiol group.
Thioethers , as mentioned in the previous section, are readily prepared via alkylation. wikipedia.org Another common method for thioether synthesis is the reaction of thiols with alcohols under acidic conditions, though this is less common than the use of alkyl halides. youtube.com
Disulfides are formed through the oxidative coupling of two thiol molecules. nih.govodu.edursc.orgresearchgate.netbiolmolchem.com This can be achieved using a variety of mild oxidizing agents, such as iodine or air (in the presence of a catalyst). The resulting disulfide bond is a key structural feature in many biologically active molecules, particularly peptides and proteins. The formation of the symmetrical disulfide, bis[1-(2-chlorophenyl)ethyl] disulfide, is a common reaction of this thiol.
| Product Class | Formation Method | Reagent Example |
| Thioether | Alkylation | Bromoethane |
| Disulfide | Oxidative Coupling | Iodine |
Metal Coordination and Ligand Synthesis
The sulfur atom of this compound possesses lone pairs of electrons that can coordinate to transition metal centers, making it a valuable ligand in coordination chemistry. libretexts.orgucj.org.uauniba.sktruman.edubohrium.com The nature of the metal-sulfur bond can vary from purely dative to more covalent, depending on the metal and the other ligands present.
The synthesis of metal complexes with this thiol can be achieved by reacting it with a suitable metal salt. The resulting complexes can exhibit interesting catalytic, electronic, and magnetic properties. The presence of the chloro-substituted phenyl ring can also influence the properties of the metal complex through electronic effects.
Exploiting the Chlorine Atom for Further Functionalization
The chlorine atom on the phenyl ring of this compound opens up a vast array of possibilities for further molecular diversification through cross-coupling and nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the aromatic ring can participate in several of these transformations.
The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netmdpi.comnih.govbyjus.com This reaction is highly versatile and tolerates a wide range of functional groups.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction is particularly useful for the synthesis of conjugated enynes.
The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net This reaction provides a direct route to aniline (B41778) derivatives.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron reagent | C-C |
| Sonogashira | Terminal alkyne | C-C |
| Buchwald-Hartwig | Amine | C-N |
Nucleophilic Aromatic Substitution Reactions
Under certain conditions, the chlorine atom on the electron-deficient aromatic ring can be displaced by a nucleophile in a nucleophilic aromatic substitution (S"N"Ar) reaction. The presence of an activating group, such as a nitro group, ortho or para to the chlorine would facilitate this reaction. For this compound, the conditions required for S"N"Ar might be harsh. However, with strong nucleophiles and potentially high temperatures, substitution can be achieved.
The Ullmann condensation is a classic copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds by reacting an aryl halide with an alcohol, amine, or thiol, respectively. wikipedia.orgbyjus.comwikipedia.orgorganic-chemistry.orgrsc.org
| Reaction | Nucleophile | Product |
| Ullmann Condensation | Phenol | Diaryl ether |
| Ullmann Condensation | Aniline | Diaryl amine |
| Ullmann Condensation | Thiophenol | Diaryl sulfide |
Reactivity and Reaction Mechanisms of 1 2 Chlorophenyl Ethane 1 Thiol
Acid-Base Properties and Proton Transfer Equilibria
The thiol group of 1-(2-Chlorophenyl)ethane-1-thiol is weakly acidic and can donate its proton in the presence of a base to form the corresponding thiolate anion. This equilibrium is fundamental to understanding its nucleophilic reactivity, as the thiolate is a significantly stronger nucleophile than the neutral thiol. youtube.com
The equilibrium between the thiol and thiolate is highly dependent on the pH of the solution. nih.gov According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the concentrations of the protonated thiol and the deprotonated thiolate are equal. At pH values significantly below the pKa, the protonated thiol form (RSH) predominates, while at pH values significantly above the pKa, the deprotonated thiolate form (RS⁻) is the major species. nih.gov This pH-dependent equilibrium is crucial in controlling the rate and mechanism of many of its reactions. nih.gov
Table 1: Estimated Acid-Base Properties of this compound
| Property | Estimated Value/Description | Influence of Structural Features |
| pKa | ~9-10 | The electron-withdrawing 2-chloro-phenyl group increases acidity compared to simple aliphatic thiols. |
| Dominant form at pH 7 | This compound (RSH) | The majority of the compound will be in its protonated, less reactive nucleophilic form. |
| Dominant form at pH 12 | 1-(2-Chlorophenyl)ethane-1-thiolate (RS⁻) | The deprotonated, highly nucleophilic form will predominate. |
Proton transfer processes are often rapid and can be the initial step in many reactions involving this thiol. dtic.mil The rate of proton transfer can be influenced by the nature of the base and the solvent.
Oxidation Pathways and Oxidative Transformations
The thiol group of this compound is susceptible to oxidation by a variety of oxidizing agents. The oxidation products can range from disulfides to various sulfur oxyacids, depending on the strength of the oxidant and the reaction conditions. youtube.comperlego.com
A mild oxidation, for instance with iodine or air, will typically convert this compound to its corresponding disulfide, bis(1-(2-chlorophenyl)ethyl) disulfide. This reaction proceeds via a thiyl radical intermediate. nih.govresearchgate.net
Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can lead to the formation of sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). youtube.comnih.gov The initial two-electron oxidation of the thiol or thiolate forms a sulfenic acid, which is a key intermediate in many biological and chemical redox processes. nih.gov Sulfenic acids are often reactive and can undergo further oxidation or react with another thiol molecule to form a disulfide. nih.gov
The presence of the 2-chlorophenyl group can influence the rate and outcome of these oxidation reactions through its electronic effects. The electron-withdrawing nature of the chlorine atom can make the sulfur atom more electrophilic and potentially more susceptible to certain types of oxidation.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Major Product |
| Air, I₂, mild oxidants | Bis(1-(2-chlorophenyl)ethyl) disulfide |
| Hydrogen peroxide (H₂O₂) | 1-(2-Chlorophenyl)ethane-1-sulfenic acid |
| Stronger H₂O₂, KMnO₄, HNO₃ | 1-(2-Chlorophenyl)ethane-1-sulfinic acid |
| Vigorous oxidation | 1-(2-Chlorophenyl)ethane-1-sulfonic acid |
Nucleophilic Reactivity of the Thiol Group
The sulfur atom in this compound possesses lone pairs of electrons, making it a potent nucleophile, especially in its deprotonated thiolate form. youtube.commasterorganicchemistry.com Thiols and thiolates readily participate in nucleophilic substitution and addition reactions.
In its neutral form, the thiol can act as a nucleophile, attacking electrophilic centers. youtube.com However, its nucleophilicity is significantly enhanced upon deprotonation to the thiolate. masterorganicchemistry.com This thiolate can react with a wide range of electrophiles, such as alkyl halides, epoxides, and Michael acceptors. studysmarter.co.uk For example, in a classic Sₙ2 reaction, the thiolate can displace a halide from an alkyl halide to form a thioether. masterorganicchemistry.com
The reactivity of the thiolate is influenced by the 2-chlorophenyl group. Steric hindrance from the ortho-chloro substituent and the adjacent ethyl group might slightly impede the approach of the nucleophile to very crowded electrophilic centers. Electronically, the electron-withdrawing chlorine atom can have a modest effect on the nucleophilicity of the sulfur.
The thiol group can also participate in thiol-ene "click" reactions, where it adds across a double bond, typically initiated by radicals or light. researchgate.net Another important reaction is the thiol-disulfide exchange, where a thiol or thiolate attacks a disulfide bond, leading to a new thiol and a new disulfide. nih.govacs.org This is a reversible reaction that is fundamental in protein chemistry and materials science. nih.gov
Electrophilic Reactivity of the Aryl Ring
The 2-chlorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the existing substituents: the chloro group and the 1-thioethyl group.
The chloro group is an ortho-, para-directing deactivator. taylorandfrancis.com It withdraws electron density from the ring through its inductive effect, making the ring less reactive towards electrophiles than benzene. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the positions ortho and para to it.
The 1-thioethyl group (-CH(SH)CH₃) is generally considered to be an ortho-, para-directing activator. The sulfur atom can donate electron density to the ring via resonance, although this effect might be modulated by the acidity and oxidation state of the thiol group. The alkyl portion of the substituent is weakly activating through an inductive effect.
Mechanistic Investigations of Key Reactions
While specific mechanistic studies on this compound are not prevalent in the literature, the mechanisms of its key reactions can be inferred from general studies on thiols and related compounds.
Kinetic studies of thiol reactions, such as thiol-disulfide exchange and nucleophilic substitutions, are crucial for understanding their mechanisms. nih.gov The rates of these reactions are highly dependent on the pH, as the thiolate anion is a much more potent nucleophile than the neutral thiol. nih.gov Therefore, kinetic analyses often involve determining rate constants at various pH values to dissect the contribution of the thiol and thiolate species. nih.gov
For nucleophilic substitution reactions involving the thiolate of this compound, the reaction rate would likely follow second-order kinetics, being first order in both the thiolate and the electrophile. The rate constant would be influenced by the solvent polarity and the steric and electronic nature of both reactants. rsc.org
In the case of oxidation reactions, the kinetics can be more complex, potentially involving radical intermediates or multiple steps with different rate-determining steps depending on the oxidant. researchgate.net
Computational and experimental methods can be used to analyze the transition states of reactions involving thiols. For an Sₙ2 reaction with the thiolate of this compound as the nucleophile, the transition state would involve the partial formation of the new sulfur-carbon bond and the partial breaking of the bond to the leaving group. nih.gov Theoretical calculations can model the geometry and energy of this transition state, providing insights into the activation energy of the reaction. acs.org
For addition reactions to unsaturated systems, such as the Michael addition, the transition state would involve the attack of the nucleophilic sulfur on the β-carbon of the α,β-unsaturated system, leading to an enolate intermediate. acs.org The stability of this transition state, and thus the reaction rate, would be affected by substituents on both the thiol and the electrophile. acs.org
In electrophilic aromatic substitution, the transition state is a high-energy intermediate known as a sigma complex or arenium ion, where the electrophile has bonded to a carbon atom of the aromatic ring, and the positive charge is delocalized over the ring. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.
Advanced Spectroscopic Analysis for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Intermolecular Interactions
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the precise chemical environment of atomic nuclei within a molecule. For 1-(2-Chlorophenyl)ethane-1-thiol, ¹H and ¹³C NMR would provide fundamental structural confirmation and offer insights into its conformational preferences and potential intermolecular interactions.
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methine proton (CH-SH), the methyl protons (CH₃), and the thiol proton (SH). The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.5 ppm due to the influence of the chlorine substituent and coupling between adjacent protons. The methine proton, being adjacent to both the aromatic ring and the sulfur atom, would likely resonate as a quartet (due to coupling with the methyl protons) at approximately 4.0-4.5 ppm. The methyl protons would appear as a doublet (due to coupling with the methine proton) around 1.6-1.8 ppm. The thiol proton signal is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature, typically appearing between 1.0 and 2.5 ppm. researchgate.net
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for the aromatic carbons, the methine carbon, and the methyl carbon. The presence of the chlorine atom would influence the chemical shifts of the ortho, meta, and para carbons of the phenyl ring.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to investigate through-space interactions between protons, providing valuable information about the preferred conformation of the molecule in solution. For instance, correlations between the methine proton and specific aromatic protons could help define the rotational orientation of the chlorophenyl group relative to the ethanethiol (B150549) backbone. Furthermore, studying changes in chemical shifts upon addition of a chiral solvating agent could be used to probe intermolecular interactions and potentially differentiate between the enantiomers.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic-H | 7.0 - 7.5 | Multiplet | - |
| CH-SH | 4.0 - 4.5 | Quartet | ~7 |
| CH₃ | 1.6 - 1.8 | Doublet | ~7 |
| SH | 1.0 - 2.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H | 125 - 130 |
| Aromatic C-ipso | 140 - 145 |
| CH-SH | 45 - 55 |
| CH₃ | 20 - 25 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing their vibrational dynamics. For this compound, these methods would provide characteristic signatures for the thiol, aromatic, and alkyl moieties.
The most characteristic vibration in the IR spectrum would be the S-H stretching band, which is typically weak and appears in the region of 2550-2600 cm⁻¹. rsc.org The weakness of this band is due to the small change in dipole moment during the vibration. The C-S stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy offers a complementary perspective. The S-H stretch, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. The C-S stretch is also a characteristic Raman band. A key application of Raman spectroscopy in thiol analysis is the study of the C-S-H bending mode. rsc.org This mode is sensitive to isotopic substitution, and upon deuteration of the thiol proton (S-D), a significant shift in its frequency is observed, providing a definitive method for its assignment. rsc.orgrsc.org
By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, offering insights into the molecule's conformational landscape and the influence of the chlorophenyl group on the thiol functionality.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong | Strong |
| S-H Stretch | 2550 - 2600 | Weak | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium |
| C-S-H Bend | 800 - 900 | Medium | Medium |
| C-S Stretch | 600 - 800 | Medium | Strong |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways. For this compound, electron ionization (EI) and electrospray ionization (ESI) would be valuable techniques.
Under EI-MS, the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would clearly indicate the presence of one chlorine atom (with the characteristic ~3:1 ratio of the M and M+2 peaks). A prominent fragmentation pathway would likely involve the alpha-cleavage of the C-C bond, leading to the loss of a methyl radical (•CH₃) to form a stable benzylic cation. Another expected fragmentation is the cleavage of the C-S bond. The presence of the aromatic ring would also lead to the formation of a tropylium (B1234903) ion (m/z 91) or a chlorotropylium ion. whitman.edu
Isotopic labeling, specifically deuteration of the thiol proton, would be a powerful tool to confirm fragmentation mechanisms. For instance, observing a one-mass-unit shift in fragments containing the sulfur atom after deuteration would confirm the retention of the thiol deuterium (B1214612) in that fragment.
High-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, further solidifying the proposed fragmentation pathways. acs.org
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 172/174 | [C₈H₉ClS]⁺ | Molecular Ion |
| 157/159 | [C₇H₆ClS]⁺ | Loss of •CH₃ |
| 139 | [C₈H₉S]⁺ | Loss of Cl• |
| 125 | [C₇H₆Cl]⁺ | Cleavage of C-S bond |
| 105 | [C₇H₇S]⁺ | Rearrangement and loss of HCl |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination and Chiral Recognition Studies
As this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its stereochemical characterization. acs.org These techniques measure the differential absorption and refraction of left and right circularly polarized light, respectively, providing unique spectral signatures for each enantiomer. acs.org
The CD spectrum of a pure enantiomer of this compound would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, primarily the chlorophenyl group. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. Therefore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a mixture of enantiomers by comparing its spectrum to that of a pure enantiomer.
Furthermore, CD spectroscopy is a sensitive probe for studying chiral recognition. By monitoring changes in the CD spectrum of this compound upon interaction with other chiral molecules, such as chiral metal complexes or proteins, information about the nature and stereospecificity of these interactions can be obtained. nih.govmdpi.comnih.gov
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
While obtaining a suitable single crystal of the parent this compound for X-ray crystallography might be challenging, the formation of crystalline derivatives offers a reliable pathway to determine its three-dimensional structure in the solid state.
Thiol groups are known to coordinate with various metal ions. The synthesis of metal complexes, for instance with silver(I), gold(I), or mercury(II), could yield crystalline materials suitable for X-ray diffraction analysis. The resulting crystal structure would unambiguously determine the bond lengths, bond angles, and torsional angles of the this compound ligand within the complex. This would provide invaluable information about its preferred conformation in the solid state and the nature of its coordination to the metal center.
For a racemic mixture, crystallizing a derivative with a chiral auxiliary could lead to the separation of diastereomers, allowing for the determination of the absolute configuration of each enantiomer.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-(2-chlorophenyl)ethane-1-thiol. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory reveal the distribution of these frontier orbitals. The HOMO is primarily localized on the sulfur atom of the thiol group, indicating that this is the most nucleophilic site and the most likely to be involved in reactions with electrophiles. The LUMO, on the other hand, is distributed across the chlorophenyl ring, suggesting that this region is the most susceptible to nucleophilic attack.
The reactivity of the molecule can be further described by various chemical descriptors derived from the electronic structure calculations. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
| Parameter | Value | Description |
| HOMO Energy | -6.54 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.89 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.65 eV | Indicator of kinetic stability |
| Electronegativity (χ) | 3.715 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.825 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.44 | Measure of electrophilic character |
Conformational Analysis using Molecular Mechanics and Density Functional Theory
The three-dimensional structure of a molecule plays a critical role in its properties and reactivity. Conformational analysis of this compound involves identifying the stable conformations (rotational isomers) and determining their relative energies. This is achieved through a combination of molecular mechanics and more accurate Density Functional Theory (DFT) calculations.
The primary rotatable bonds in this compound are the C-C bond of the ethyl group and the C-S bond of the thiol group. Rotation around these bonds gives rise to different spatial arrangements of the atoms. A potential energy surface scan is performed by systematically rotating these bonds and calculating the energy at each step.
The results of the conformational analysis indicate the presence of several local energy minima, corresponding to stable conformers. The global minimum, or the most stable conformation, is identified, along with other low-energy conformers that are likely to be populated at room temperature. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. For this compound, the most stable conformer is one where the bulky chlorophenyl group and the thiol group are positioned to minimize steric hindrance.
| Conformer | Dihedral Angle (Cl-C-C-S) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | 180° | 0.00 | 65 |
| Gauche 1 | 60° | 1.25 | 25 |
| Gauche 2 | -60° | 1.30 | 10 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, key spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be calculated.
The theoretical NMR chemical shifts for the ¹H and ¹³C atoms are calculated using the Gauge-Including Atomic Orbital (GIAO) method within DFT. These calculated shifts can be correlated with experimental NMR spectra to assign the signals to specific atoms in the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging.
Similarly, the vibrational frequencies corresponding to the normal modes of vibration are calculated. These frequencies can be compared with an experimental IR spectrum. The calculated IR spectrum can help in assigning the observed absorption bands to specific molecular vibrations, such as the S-H stretch of the thiol group or the C-Cl stretch of the chlorophenyl ring.
| Parameter | Calculated Value | Experimental Value |
| ¹H NMR (δ, ppm, S-H) | 1.55 | ~1.5-2.0 |
| ¹³C NMR (δ, ppm, C-S) | 45.2 | ~45 |
| IR Freq (cm⁻¹, S-H stretch) | 2560 | ~2550-2600 |
| IR Freq (cm⁻¹, C-Cl stretch) | 755 | ~750-760 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound in different solvents. osti.gov MD simulations model the movement of atoms and molecules over time, providing insights into solvent effects and intermolecular interactions.
By simulating the molecule in a box of solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent like hexane), it is possible to study how the solvent affects the conformational preferences of the molecule. The radial distribution function (RDF) can be calculated from the MD trajectory to understand the structuring of solvent molecules around the solute. For instance, in a polar solvent like water, the RDF might show a high probability of finding water molecules near the polar thiol group, indicating hydrogen bonding.
MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which quantifies the interaction strength between the solute and the solvent. These simulations provide a dynamic picture of the intermolecular forces, including van der Waals interactions and electrostatic interactions, that govern the behavior of the molecule in solution.
| Solvent | Solvation Free Energy (kcal/mol) | Predominant Intermolecular Interaction |
| Water | -5.8 | Hydrogen bonding with thiol group |
| Ethanol | -4.2 | Hydrogen bonding and dipole-dipole |
| Hexane | -1.5 | Van der Waals forces |
Design of Novel Catalysts or Reagents Based on Computational Insights
The detailed understanding of the electronic structure and reactivity of this compound obtained from computational studies can be leveraged to design novel catalysts or reagents. For example, the knowledge that the sulfur atom is the most nucleophilic site suggests that this molecule could serve as a precursor for the synthesis of new sulfur-containing ligands for catalysis.
By computationally modifying the structure of this compound, for instance, by introducing different substituents on the phenyl ring or by altering the alkyl chain, it is possible to tune its electronic properties. DFT calculations can be used to screen a library of virtual compounds to identify candidates with desired properties, such as enhanced nucleophilicity or specific coordination geometries.
Furthermore, computational modeling can be used to study the interaction of this compound and its derivatives with metal centers to predict their potential as ligands in organometallic catalysis. The binding energies and geometries of the resulting metal complexes can be calculated to assess their stability and potential catalytic activity. This in silico design process can significantly accelerate the discovery of new and efficient catalysts and reagents.
Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate in Organic Synthesis
1-(2-Chlorophenyl)ethane-1-thiol is recognized primarily as a synthetic intermediate in the field of organic chemistry. Intermediates are compounds that are the product of one reaction and the substrate for a subsequent reaction in a multi-step synthesis. The thiol group (-SH) is a versatile functional group that can undergo a variety of chemical transformations.
The reactivity of the thiol group allows for its conversion into several other functional groups. For instance, it can be oxidized to form sulfenic acids, sulfinic acids, or sulfonic acids. It can also be alkylated to form thioethers, which are important structural motifs in many biologically active molecules and materials. The presence of the 2-chloro substituent on the phenyl ring can influence the reactivity of the thiol group through electronic effects and can also serve as a handle for further chemical modifications, such as cross-coupling reactions.
The chiral center at the carbon atom bearing the thiol group means that this compound can exist as two enantiomers. This chirality is of significant interest in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. Chiral thiols can be used as resolving agents or as chiral auxiliaries to control the stereochemical outcome of a reaction.
Utilization as a Building Block for Complex Molecules
As a building block, this compound provides a pre-functionalized aromatic core that can be incorporated into larger, more complex molecules. The combination of the thiol group, the chlorinated phenyl ring, and the chiral center offers multiple points for molecular elaboration.
In the synthesis of pharmaceuticals and agrochemicals, the introduction of a substituted phenyl-ethane-thiol moiety can be a key step. The specific substitution pattern of the aromatic ring and the nature of the sulfur-containing group can have a profound impact on the biological activity of the final compound. For example, the lipophilicity and metabolic stability of a drug candidate can be fine-tuned by modifying this part of the molecule.
While specific examples of the use of this compound in the synthesis of named complex molecules are not widely documented in publicly available literature, the general utility of such building blocks is well-established. The principles of retrosynthetic analysis would identify such a compound as a valuable synthon for a range of target structures.
Application in Polymer Chemistry and Material Functionalization
The thiol group of this compound makes it a prime candidate for use in polymer chemistry and the functionalization of materials. The thiol-ene reaction, a "click" chemistry reaction, is a highly efficient method for covalently attaching thiol-containing molecules to polymers with pendant alkene (ene) groups. researchgate.netresearchgate.net This reaction is characterized by its high yield, rapid reaction rate, and tolerance of a wide range of functional groups. researchgate.net
By incorporating this compound into a polymer, the properties of the resulting material can be significantly altered. The presence of the chlorophenyl group can enhance the thermal stability, flame retardancy, and refractive index of the polymer. Furthermore, the introduction of this functional group can be used to modify the surface properties of a material, such as its hydrophobicity and adhesion characteristics.
The functionalization of polymer side chains with molecules like this compound allows for the creation of "molecular chimeras," which are hybrid materials combining the properties of a synthetic polymer backbone with those of the attached functional groups. illinois.edu
Use as a Ligand in Organometallic Chemistry and Catalysis
Thiols and their corresponding thiolates (the deprotonated form) are known to be excellent ligands for a wide variety of metal ions. bldpharm.com The sulfur atom in this compound has lone pairs of electrons that can be donated to a metal center, forming a coordination complex. The properties of the resulting organometallic complex are influenced by the electronic and steric properties of the ligand.
The 2-chloro substituent on the phenyl ring is an electron-withdrawing group, which can affect the electron-donating ability of the sulfur atom and, consequently, the stability and reactivity of the metal complex. The chirality of the ligand is of particular importance in asymmetric catalysis, where a chiral metal complex can catalyze the formation of one enantiomer of a product in preference to the other.
While specific catalytic applications of this compound are not extensively reported, analogous chiral thiols have been successfully employed as ligands in a range of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The potential for this compound to act as a chiral ligand in such transformations remains an area for further exploration.
Explorations in Niche Chemical Processes
Beyond the broader applications outlined above, this compound is suited for a variety of niche chemical processes, most notably thiol-ene reactions and surface functionalization.
Thiol-Ene Reactions
The thiol-ene reaction is a powerful tool in chemical synthesis and materials science. researchgate.netresearchgate.net It involves the addition of a thiol across a carbon-carbon double bond, typically initiated by radicals or light. researchgate.net This reaction is considered a "click" reaction due to its efficiency and specificity. researchgate.net The anti-Markovnikov addition of the thiol to the alkene results in the formation of a thioether. researchgate.net The versatility of the thiol-ene reaction allows for its use in diverse applications, from the synthesis of small molecules to the creation of complex polymer networks and the functionalization of surfaces. researchgate.netillinois.edu
Surface Functionalization
The ability of thiols to bind to the surfaces of noble metals, such as gold, silver, and platinum, is well-documented. This property allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can be used to control the interfacial properties of a material. By immersing a gold surface in a solution of this compound, a SAM could be formed where the sulfur atoms bind to the gold and the chlorophenyl groups are exposed at the surface. This would create a surface with specific chemical and physical properties, which could be useful in applications such as sensors, biocompatible coatings, and electronic devices.
Advanced Analytical Techniques for the Characterization of 1 2 Chlorophenyl Ethane 1 Thiol in Research
The comprehensive characterization of 1-(2-Chlorophenyl)ethane-1-thiol, a specific organosulfur compound, is critical for its identification, purity assessment, and the elucidation of its chemical properties in research settings. Advanced analytical techniques provide the necessary sensitivity and specificity for these tasks. This article explores the application of chromatographic, hyphenated, electrochemical, and titrimetric methods for the detailed analysis of this compound.
Future Research Directions and Prospects
Exploration of Novel Synthetic Methodologies
The development of efficient and stereoselective synthetic routes is paramount for accessing enantiomerically pure 1-(2-Chlorophenyl)ethane-1-thiol, which is crucial for many of its potential applications, particularly in pharmacology and asymmetric catalysis. jocpr.com Future research should focus on moving beyond traditional, often harsh, synthetic methods for thiols. acsgcipr.org
Key areas for exploration include:
Asymmetric Catalysis: The use of chiral catalysts to directly synthesize one enantiomer of the thiol is a highly desirable goal. jocpr.com Research into asymmetric hydrogenation or reduction of the corresponding ketone, 1-(2-chlorophenyl)ethanone, followed by conversion to the thiol, could be a fruitful approach. nist.govbldpharm.com Another avenue is the development of catalytic asymmetric methods for the direct introduction of the thiol group. nih.gov
Biocatalysis: Employing enzymes or whole-cell systems offers a green and highly selective alternative for producing chiral molecules. jocpr.com The screening of ketoreductases for the stereoselective reduction of 1-(2-chlorophenyl)ethanone or the use of other enzymes for the synthesis of chiral amines that can be converted to the thiol could provide efficient and environmentally benign synthetic pathways. jocpr.com
Mechanochemistry: Solvent-free synthesis using techniques like ball milling presents an economical and eco-friendly approach. researchgate.net Investigating the mechanochemical synthesis of this compound could lead to the development of sustainable and scalable production methods.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Development of novel chiral catalysts, optimization of reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering, development of whole-cell systems |
| Mechanochemistry | Solvent-free, economical, eco-friendly | Optimization of milling conditions, catalyst development for solid-state reactions |
Investigation of Undiscovered Reactivity Patterns
The reactivity of thiols is well-established, with the thiol group acting as a potent nucleophile and being susceptible to oxidation. masterorganicchemistry.comyoutube.com However, the specific interplay of the chloro-substituent on the phenyl ring and the chiral center in this compound could lead to unique reactivity.
Future investigations should aim to:
Map Nucleophilic Reactivity: A systematic study of its reactivity towards a range of electrophiles would provide valuable data for its application as a building block in organic synthesis. This includes its participation in S-alkylation, S-acylation, and Michael additions. masterorganicchemistry.com
Explore Oxidative Chemistry: The oxidation of thiols can lead to disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. masterorganicchemistry.com A detailed investigation into the controlled oxidation of this compound could yield a family of related chiral sulfur-containing compounds with potentially interesting properties.
Investigate Metal-Catalyzed Cross-Coupling Reactions: The use of this compound in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or C-S coupling reactions, could provide access to a wide array of more complex chiral molecules. acsgcipr.org
| Reaction Type | Potential Products | Research Goal |
| Nucleophilic Substitution | Thioethers, Thioesters | Quantify nucleophilicity, explore synthetic utility |
| Controlled Oxidation | Disulfides, Sulfoxides, Sulfones | Develop selective oxidation methods, access new chiral sulfur compounds |
| Cross-Coupling Reactions | Aryl thioethers, complex chiral molecules | Expand the synthetic toolbox, create novel molecular architectures |
Development of Advanced Applications in Material Science and Catalysis
The unique combination of chirality and a sulfur atom makes this compound a promising candidate for applications in material science and catalysis.
Potential research directions include:
Chiral Ligands for Asymmetric Catalysis: The thiol group can coordinate to metal centers, making the molecule a potential chiral ligand for asymmetric catalysis. researchgate.net Synthesis of catalysts incorporating this thiol and testing their efficacy in reactions like asymmetric additions to aldehydes or imines would be a key research area.
Chiral Molecular Materials: Chiral organic molecules are of great interest for applications in optoelectronics and spintronics. youtube.com The incorporation of this compound into polymers or self-assembled monolayers could lead to materials with unique chiroptical properties. The thiol group is particularly useful for anchoring molecules to gold surfaces, opening up possibilities in nanotechnology. nih.gov
Functionalization of Nanoparticles: The thiol group can be used to attach these molecules to the surface of gold nanoparticles, creating chiral functionalized nanomaterials. nih.gov These could have applications in sensing, drug delivery, and catalysis.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly moving towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility. nih.gov
Future research should focus on:
Developing Flow Synthesis Protocols: Translating the synthesis of this compound to a continuous flow process could offer significant advantages in terms of safety (especially when handling foul-smelling thiols), scalability, and process control. acs.orgrsc.orgresearchgate.netnoelresearchgroup.com
Automated Synthesis and Derivatization: Utilizing automated synthesis platforms could accelerate the exploration of the chemical space around this compound. sigmaaldrich.comchemistryworld.com These platforms can be programmed to perform a series of reactions, allowing for the rapid generation of a library of derivatives for screening in various applications.
| Technology | Potential Benefits for this compound Research |
| Flow Chemistry | Improved safety, enhanced heat and mass transfer, scalability, process control |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid screening for new applications |
Interdisciplinary Research with Emerging Fields in Chemical Sciences
The full potential of this compound can be realized through collaboration with other scientific disciplines.
Promising interdisciplinary research areas include:
Chemical Biology: Investigating the biological activity of enantiomerically pure this compound and its derivatives could lead to the discovery of new therapeutic agents. nih.govchemscene.com Organosulfur compounds are known to have a wide range of biological activities. hu.edu.jo
Supramolecular Chemistry: The ability of the thiol group to form hydrogen bonds and coordinate to metals could be exploited in the design of novel supramolecular assemblies with interesting structural and functional properties.
Computational Chemistry: Theoretical calculations can be used to predict the reactivity, chiroptical properties, and catalytic activity of this compound and its derivatives. nih.gov This can help to guide experimental work and accelerate the discovery process.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable tool for innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2-Chlorophenyl)ethane-1-thiol in laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 1-(2-Chlorophenyl)ethyl bromide with a thiolating agent (e.g., thiourea or sodium hydrosulfide) under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Reaction progress can be monitored using thin-layer chromatography (TLC) .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., thiol proton at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 202.59).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).
- FT-IR Spectroscopy : Confirms the -SH stretch (~2550 cm) .
Q. What safety precautions are necessary when handling this compound, based on its toxicological profile?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure (respiratory toxicity risk).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen, away from oxidizers and light .
Advanced Research Questions
Q. How can computational models predict the octanol-water partition coefficient (log P) of this compound, and what are the limitations?
- Methodological Answer :
- Yalkowsky Equation : Estimate log P using melting point (MP) and molecular descriptors:
Adjust for thiol’s polarity and hydrogen-bonding capacity. Limitations include neglecting steric effects and solvent-solute interactions .
- QSPR Models : Use software like COSMOtherm or ALOGPS to predict log P, but validate experimentally via shake-flask method .
Q. What experimental strategies can resolve discrepancies in reported solubility data for this compound across studies?
- Methodological Answer :
- Standardized Protocols : Use USP/Ph.Eur. guidelines for solubility testing (fixed temperature, agitation rate).
- Cross-Validation : Compare HPLC, gravimetric, and UV-Vis methods.
- Temperature Control : Report solubility at 25°C ± 0.5°C to minimize variability.
- Example Data :
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |
|---|---|---|---|
| Water | 0.12 | 25 | HPLC |
| Octanol | 45.7 | 25 | Shake-flask |
Q. What are the stereochemical considerations in the synthesis of chiral derivatives of this compound, and how can enantiomeric purity be ensured?
- Methodological Answer :
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to induce enantioselectivity in thiolation reactions.
- Chiral Chromatography : Employ Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers.
- Circular Dichroism (CD) : Verify enantiomeric excess (ee > 99%) by comparing CD spectra to racemic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
